molecular formula C17H16N2O3 B13949932 5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione CAS No. 54833-61-3

5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione

Cat. No.: B13949932
CAS No.: 54833-61-3
M. Wt: 296.32 g/mol
InChI Key: NNGQATKQKQJSKA-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione is a chemical compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a phenyl group attached to the imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with methyl isocyanate to yield the desired imidazolidinedione . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Comparison

Compared to similar compounds, 5-(4-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione exhibits unique structural features that may confer distinct biological activities. For instance, the presence of the imidazolidinedione core differentiates it from indoles and imidazoles, potentially leading to different binding affinities and selectivity for molecular targets .

Properties

CAS No.

54833-61-3

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O3/c1-19-15(20)17(18-16(19)21,12-6-4-3-5-7-12)13-8-10-14(22-2)11-9-13/h3-11H,1-2H3,(H,18,21)

InChI Key

NNGQATKQKQJSKA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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